4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde
CAS No.: 329222-69-7
Cat. No.: VC21478890
Molecular Formula: C15H11Br3O3
Molecular Weight: 479g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329222-69-7 |
|---|---|
| Molecular Formula | C15H11Br3O3 |
| Molecular Weight | 479g/mol |
| IUPAC Name | 4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C15H11Br3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3 |
| Standard InChI Key | IFNWXYUARLXGMY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br |
Introduction
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is a complex organic compound with the CAS number 329222-69-7. It is part of a collection of rare and unique chemicals provided by suppliers like Sigma-Aldrich for early discovery researchers . This compound is characterized by its linear formula C15H11Br3O3 and a molecular weight of 478.96 g/mol .
Synthesis and Preparation
While specific synthesis methods for 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde are not widely documented, it likely involves the reaction of a suitable benzaldehyde derivative with a tribromophenol in the presence of a base to form the ether linkage. The synthesis would require careful control of conditions to ensure the desired regiochemistry and to minimize side reactions.
Safety and Handling
Given its chemical structure, 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde should be handled with caution due to the potential toxicity and reactivity associated with halogenated compounds. It is sold "as-is" by suppliers like Sigma-Aldrich, with the buyer assuming responsibility for confirming its identity and purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume